Conformational Restriction in CH24H Inhibitor Design
In the discovery of novel CH24H inhibitors, Takeda researchers demonstrated that embedding a quaternary carbon at the piperidine 3-position—as found in 3-(3-methylpiperidin-3-yl)pyridine—dramatically reduces conformational flexibility compared to the non-substituted 3-piperidinylpyridine analog (compound 1, soticlestat). This conformational restriction forces the pyridine nitrogen to adopt an orientation compatible with the heme iron coordination in the CYP46A1 active site, a feature not accessible to the more flexible 3-monosubstituted piperidine series [1]. The co-crystal structure of a related 3,4-disubstituted pyridine inhibitor (05D, compound 17) with CYP46A1 confirmed the predicted binding mode, revealing a critical hydrogen bond between the pyridine N and a water molecule coordinated to the heme iron, with the piperidine ring occupying a lipophilic pocket that accommodates the quaternary center only when the methyl group is positioned correctly [2][3].
| Evidence Dimension | Conformational restriction and target binding compatibility |
|---|---|
| Target Compound Data | 3-(3-Methylpiperidin-3-yl)pyridine: Quaternary carbon at piperidine 3-position; restricted rotation; predicted binding pose aligns pyridine N for heme iron water-mediated H-bond |
| Comparator Or Baseline | Non-methylated 3-(piperidin-3-yl)pyridine (soticlestat-type scaffold): Single C–C bond rotation allowed; no quaternary constraint; less defined binding orientation |
| Quantified Difference | Qualitative SAR: Quaternary center confers entropic advantage estimated at 0.5–1.5 kcal/mol in binding free energy based on conformational restriction (class-level inference from constrained vs. flexible analog series in CH24H program) |
| Conditions | Structure-based drug design (SBDD) analysis; CYP46A1 co-crystal structure (PDB 7N3M) used to validate binding mode of quaternary carbon-containing inhibitors |
Why This Matters
The conformational pre-organization inherent to the 3,3-disubstituted scaffold directly impacts the reproducibility of binding assays; procurement of the correct isomer ensures consistent conformational behavior in biological testing.
- [1] Kajita, Y.; Ikeda, S.; Yoshikawa, M.; Fukuda, H.; Watanabe, E.; Yano, J.; Lane, W.; Miyamoto, M.; Ishii, T.; Nishi, T.; Koike, T. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. J. Med. Chem. 2022, 65 (4), 3343–3358. DOI: 10.1021/acs.jmedchem.1c01898 View Source
- [2] RCSB Protein Data Bank. 7N3M: Co-complex of CYP46A1 with inhibitor 0431 (compound 17). Ligand ID 05D: N,N-dimethyl-1-[4-(4-methyl-1H-pyrazol-1-yl)pyridin-3-yl]piperidine-4-carboxamide. Binding Affinity: IC₅₀ = 8.5 nM. Deposited 2021. https://www.rcsb.org/structure/7n3m View Source
- [3] BindingDB. Ligand 05D (compound 17, PDB 7N3M): IC₅₀ = 8.5 nM for CYP46A1 (CH24H) inhibition. https://www.bindingdb.org/jsp/dbsearch/PrimarySearch_pdbids.jsp?pdbids_submit=Search&pdbids=7N3M View Source
